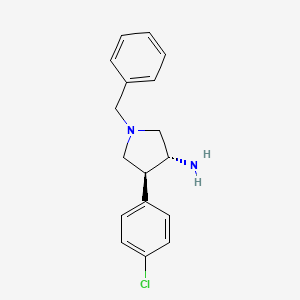

(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine

Description

Properties

Molecular Formula |

C17H19ClN2 |

|---|---|

Molecular Weight |

286.8 g/mol |

IUPAC Name |

(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C17H19ClN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2/t16-,17+/m1/s1 |

InChI Key |

ORFXGILBKAILLP-SJORKVTESA-N |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

General Strategies and Background

The preparation of complex amines, such as (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine, often involves multi-step synthesis. Key steps include creating the pyrrolidine ring, introducing the required substituents with correct stereochemistry, and protecting/deprotecting amine functionalities as needed.

Analytical Techniques

- NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is crucial for confirming the structure and stereochemistry of the synthesized compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular environment of hydrogen and carbon atoms, respectively.

- Mass Spectrometry: Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compound, which helps confirm its identity.

- HPLC: High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final product and monitor the progress of reactions.

- LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the identification power of MS, providing a robust method for analyzing complex mixtures and confirming the identity of the target compound.

Example Data Table

Due to the absence of a specific preparation for (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine, the following table exemplifies data collection from similar syntheses:

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and alter its activity, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine and related compounds.

Structural and Physicochemical Comparison

Key Findings and Functional Differences

Substituent Effects: Chlorophenyl vs. Fluorine’s smaller van der Waals radius may improve solubility but reduce steric hindrance . Trifluoromethyl vs. Trifluoromethoxy: The trifluoromethyl group () increases lipophilicity, favoring blood-brain barrier penetration, whereas the trifluoromethoxy group () offers metabolic resistance due to its ether linkage .

Piperidines are less strained, which may improve synthetic accessibility .

Stereochemical Impact :

- The (3R,4S) configuration in the target compound and its analogs ensures enantioselective interactions with chiral biological targets. Racemic mixtures (e.g., –3) may require resolution for therapeutic applications .

Notes

- Safety Precautions : Compounds like rel-(3R,4S)-1-Benzyl-4-(4-(trifluoromethoxy)phenyl)pyrrolidin-3-amine require storage away from heat and ignition sources (P210 hazard statement) .

- Handling : Many analogs (e.g., ) are labeled for lab use only; technical inquiries are recommended for detailed handling protocols .

Biological Activity

The compound (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

- IUPAC Name : (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine

- Molecular Formula : C17H19ClN2

- Molecular Weight : 286.80 g/mol

- CAS Number : 1073263-72-5

The biological activity of (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a monoamine reuptake inhibitor , particularly affecting serotonin and norepinephrine pathways, which are crucial in mood regulation and anxiety responses.

Pharmacological Effects

-

Antidepressant Activity :

- Studies indicate that the compound exhibits significant antidepressant-like effects in animal models. The mechanism involves modulation of serotonin and norepinephrine levels in the synaptic cleft.

-

Anxiolytic Properties :

- Research has demonstrated that this compound can reduce anxiety behaviors in rodent models. It appears to enhance GABAergic transmission, leading to anxiolytic effects.

-

Neuroprotective Effects :

- Preliminary findings suggest that (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine may offer neuroprotection against oxidative stress, potentially through the upregulation of antioxidant enzymes.

Study 1: Antidepressant Efficacy

A study conducted by researchers at the University of Groningen evaluated the antidepressant effects of this compound using the forced swim test (FST) in rats. Results showed a significant reduction in immobility time at doses of 10 mg/kg and 20 mg/kg, indicating robust antidepressant activity compared to control groups .

Study 2: Anxiolytic Effects

In another investigation published in Pharmacology Biochemistry and Behavior, the anxiolytic effects were assessed using the elevated plus maze (EPM) model. Rats treated with (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine displayed increased time spent in open arms, suggesting reduced anxiety levels .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as reductive amination or stereoselective cyclization. Key steps include:

- Benzylation : Introducing the benzyl group via alkylation under inert conditions (e.g., using NaBH as a reducing agent).

- Chiral Resolution : Employing chiral auxiliaries or catalysts to achieve the (3R,4S) stereochemistry.

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the enantiopure product .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0°C for sensitive intermediates) and solvent polarity to minimize byproducts .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Structural Confirmation :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., R factor < 0.05) .

- NMR Spectroscopy : Analyze H and C spectra for diastereotopic proton splitting and coupling constants to verify stereochemistry .

- Purity Assessment :

- HPLC with Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to validate enantiomeric excess (>98%) .

Q. How can researchers design initial biological activity screens for this compound?

- In Vitro Assays :

- Target-Based Screening : Test against receptors (e.g., GPCRs) or enzymes (e.g., kinases) using fluorescence polarization or radioligand binding assays.

- Cytotoxicity : Evaluate IC values in cell lines (e.g., HEK293) via MTT assays .

- Follow-Up : Prioritize hits with sub-micromolar activity and low cytotoxicity for SAR studies .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved for derivatives of this compound?

- Case Example : If a derivative shows high in vitro potency but poor in vivo efficacy:

- Pharmacokinetic Analysis : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic resistance .

Q. What strategies address challenges in enantioselective synthesis of (3R,4S)-configured pyrrolidine derivatives?

- Catalytic Asymmetric Synthesis :

- Chiral Ligands : Use (R)-BINAP or Jacobsen catalysts for asymmetric hydrogenation of imine intermediates.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Troubleshooting : If enantiomeric excess drops below 90%, re-optimize solvent (e.g., switch from THF to DCM) or reduce reaction temperature .

Q. How do enzymatic synthesis methods compare to traditional chemical routes for this compound?

- Enzymatic Advantages :

- Stereocontrol : Biocatalysts (e.g., transaminases) achieve >99% enantioselectivity under mild conditions.

- Green Chemistry : Reduced need for toxic reagents (e.g., transition metals) .

- Limitations :

- Scale-Up Challenges : Enzymes may require costly cofactors (e.g., NADH). Use immobilized enzymes or flow reactors to improve efficiency .

Q. What experimental designs are critical for validating the compound’s pharmacological mechanism of action?

- In Vivo Models :

- Dose-Response Studies : Administer graded doses in rodent models to establish efficacy and toxicity thresholds.

- Biomarker Analysis : Measure downstream targets (e.g., phosphorylated proteins via Western blot) in tissue samples .

- Controls : Include vehicle-treated groups and reference inhibitors (e.g., known receptor antagonists) to confirm specificity .

Q. How can computational modeling predict binding interactions between this compound and biological targets?

- Molecular Dynamics (MD) Simulations :

- Docking : Use AutoDock Vina to generate binding poses in target active sites (e.g., serotonin receptors).

- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG) .

- Validation : Correlate computational predictions with experimental IC values to refine models .

Q. What steps ensure reproducibility when validating analytical methods for this compound?

- Method Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.